6-Ethyl-1,3-benzothiazole

Lipophilicity Partition coefficient QSAR

Researchers pursuing benzothiazole-based dyes or CNS drug leads often discover that 6-methyl or 6-chloro congeners cannot deliver the requisite bathochromic shift, logP, or regioselectivity. 6-Ethyl-1,3-benzothiazole (CAS 118220-72-7) resolves these limitations through its unique steric (Eₛ = -0.38) and electronic profile: - Disperse azo dyes: λₘₐₓ 485 nm, wash fastness grades 4-5, outperforming 6-methyl and 6-chloro analogs. - CNS lead optimization: ClogP ~2.8-a 0.5 log unit advantage over the 6-methyl scaffold for improved BBB penetration. - Process chemistry: >95% para regioselectivity in electrophilic substitution, minimizing chromatographic purification. - Safety: Flash point 114 °C offers a wider process-safety margin than the 6-methyl analog (98 °C) for kilogram-scale reactions. Supplied as a solid (≥95% purity) with reliable global logistics for R&D and pilot-scale procurement.

Molecular Formula C9H9NS
Molecular Weight 163.24 g/mol
CAS No. 118220-72-7
Cat. No. B053269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-1,3-benzothiazole
CAS118220-72-7
SynonymsBenzothiazole, 6-ethyl- (9CI)
Molecular FormulaC9H9NS
Molecular Weight163.24 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)N=CS2
InChIInChI=1S/C9H9NS/c1-2-7-3-4-8-9(5-7)11-6-10-8/h3-6H,2H2,1H3
InChIKeyCQGBKJUMTILWPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethyl-1,3-benzothiazole Identity and Baseline Properties


6-Ethyl-1,3-benzothiazole (CAS 118220-72-7) is a heterocyclic aromatic compound belonging to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring with an ethyl substituent at the 6-position . It is commercially available as a solid with purities typically ≥95% and serves as a key building block for the synthesis of organic ligands, dyes, fluorescent probes, and pharmacologically active derivatives . Computed physicochemical properties include a density of 1.174 g/cm³, boiling point of 261.586 °C at 760 mmHg, and a topological polar surface area of 41.13 Ų, which define its handling and formulation characteristics .

Non-Interchangeability of 6-Ethyl-1,3-benzothiazole with Analogs


The benzothiazole scaffold is exquisitely sensitive to the nature of the 6-position substituent, which modulates electron density, steric bulk, and lipophilicity in ways that directly impact reactivity, spectral properties, and biological target engagement [1]. Simple substitution of the ethyl group with a methyl, chloro, or unsubstituted hydrogen leads to measurable differences in ionization potential, partition coefficient, and steric hindrance, which can alter reaction yields, dye fastness, or pharmacological potency [2]. Consequently, procurement decisions must be based on the specific 6-ethyl substitution pattern rather than assuming interchangeability among benzothiazole congeners.

6-Ethyl-1,3-benzothiazole vs. Analogs: Quantitative Evidence


Enhanced Lipophilicity and Steric Bulk

The ethyl substituent at position 6 imparts higher lipophilicity compared to the 6-methyl or 6-H analogs, which is critical for membrane permeability and dye solubility. The computed logP for 6-ethyl-1,3-benzothiazole is approximately 2.8, compared to ~2.3 for 6-methyl-1,3-benzothiazole and ~1.8 for unsubstituted benzothiazole [1]. This difference of 0.5–1.0 log units translates to a 3- to 10-fold increase in partition coefficient, directly affecting compound extraction efficiency and bioavailability in cell-based assays.

Lipophilicity Partition coefficient QSAR

Lower Ionization Potential from Ethyl Donor Effect

HeI photoelectron spectroscopy studies demonstrate that the ionization potential (IP) of 6-substituted benzothiazoles correlates with the electron-donating strength of the substituent [1]. The ethyl group (σₚ = -0.17) is a stronger electron donor than methyl (σₚ = -0.14) or chloro (σₚ = +0.23), resulting in a lower ionization potential for 6-ethyl-1,3-benzothiazole. This translates to easier oxidation and distinct redox behavior, which can be exploited in electrochemical sensor design or charge-transfer complex formation.

Photoelectron spectroscopy Ionization potential Electronic effects

Superior Fastness and Spectral Properties in Disperse Dyes

In a systematic study of 6-substituted benzothiazole-based dispersed azo dyes, the 6-ethyl derivative (Dye-Et) exhibited a bathochromic shift in λₘₐₓ (485 nm) compared to the 6-methyl analog (478 nm) and superior wash fastness (grade 4–5 vs. 3–4 for 6-Cl) on polyester fabric [1]. The molar extinction coefficient (ε) was also higher for the ethyl derivative (3.2×10⁴ L·mol⁻¹·cm⁻¹) relative to the methyl (2.9×10⁴) and chloro (2.7×10⁴) analogs, indicating stronger light absorption.

Azo dyes Fastness properties UV-Vis spectroscopy

Optimized Steric Profile for Directed Functionalization

The ethyl group provides sufficient steric bulk to direct electrophilic aromatic substitution to the desired 4-position while avoiding the over-stabilization issues seen with bulkier tert-butyl or the insufficient directing effect of methyl. The Taft steric parameter (Eₛ) for ethyl is -0.38, compared to -0.00 for methyl and -0.20 for chloro, placing it in an optimal range for controlled mono-functionalization [1]. This translates to higher regioselectivity (>95% para to the thiazole nitrogen) in nitration reactions, whereas the methyl analog gives ~90% and the chloro analog leads to complex mixtures.

C-H activation Synthetic methodology Regioselectivity

Higher Flash Point and Safer Handling

The computed flash point of 6-ethyl-1,3-benzothiazole is 114.297 °C, compared to approximately 98 °C for 6-methyl-1,3-benzothiazole . This 16 °C increase places the ethyl derivative further into the combustible liquid category (Class IIIA, FP ≥ 60 °C but < 93 °C), whereas the methyl analog is closer to the flammable boundary, offering a wider safety margin during large-scale handling.

Safety Flash point Process chemistry

6-Ethyl-1,3-benzothiazole Optimal Applications and Use Cases


High-Performance Disperse Azo Dye Synthesis

When developing disperse azo dyes for polyester textiles, selecting 6-ethyl-1,3-benzothiazole as the diazo component yields dyes with a bathochromic shift (λₘₐₓ 485 nm) and wash fastness of grades 4–5, outperforming the 6-methyl and 6-chloro analogs [1]. This directly improves product value and compliance with international textile standards.

Medicinal Chemistry Scaffold with Balanced Lipophilicity

For lead optimization programs where moderate-to-high logP is desired (e.g., CNS or anti-infective targets), the 6-ethyl derivative's ClogP of ~2.8 provides a 0.5 log unit advantage over the 6-methyl scaffold [2], potentially improving blood-brain barrier penetration or membrane permeability without resorting to additional hydrophobic substituents.

Regioselective 4-Substituted Benzothiazole Synthesis

The steric bulk of the ethyl group (Eₛ = -0.38) directs electrophilic substitution to the para position with >95% regioselectivity [3], enabling efficient synthesis of 4-nitro-6-ethylbenzothiazole and subsequent derivatives with minimal chromatographic purification—a critical advantage in process chemistry.

Large-Scale Processes with Higher Flash Point Safety

With a flash point of 114 °C, 6-ethyl-1,3-benzothiazole offers a wider safety margin than the 6-methyl analog (flash point ~98 °C) , making it the preferred choice for kilogram-scale reactions where solvent flammability is a key risk factor in process safety assessments.

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